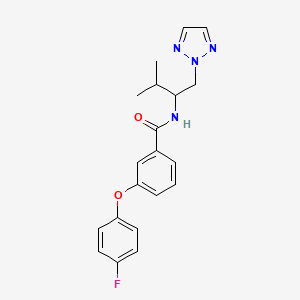
3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure
The molecular formula of the compound is C17H19FN4O, with a molecular weight of approximately 314.36 g/mol. The structure features a triazole ring , which is known for its diverse biological activities, and a fluorophenoxy group , which enhances its pharmacokinetic properties.
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, triazole derivatives have shown effectiveness against various bacterial strains. Specifically, compounds with similar structures have demonstrated minimal inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole derivative A | 12.5 | Enterococcus faecalis |
| Triazole derivative B | 25 | Staphylococcus aureus |
| Triazole derivative C | 50 | E. coli |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Research has shown that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to the target molecule have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), exhibiting IC50 values in the low micromolar range .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole group may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxicity against cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Molecules assessed a series of triazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that the presence of a fluorophenoxy group significantly enhanced the antimicrobial potency compared to non-fluorinated analogs .
Study 2: Anticancer Properties
In another research effort, triazole derivatives were evaluated for their effects on MCF-7 and HeLa cell lines. The study found that modifications to the triazole ring could lead to improved anticancer activity, suggesting that structural optimization is key to enhancing efficacy .
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-14(2)19(13-25-22-10-11-23-25)24-20(26)15-4-3-5-18(12-15)27-17-8-6-16(21)7-9-17/h3-12,14,19H,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGHSKCSLARDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













